molecular formula C10H16N2S B12231522 1-(5-Methyl-1,3-thiazol-2-yl)azepane

1-(5-Methyl-1,3-thiazol-2-yl)azepane

Cat. No.: B12231522
M. Wt: 196.31 g/mol
InChI Key: OABGIMCFELOWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,3-thiazol-2-yl)azepane is a heterocyclic compound comprising a 7-membered azepane ring (C₆H₁₁N) linked to a 5-methyl-substituted 1,3-thiazole moiety. The thiazole ring, a 5-membered aromatic system with nitrogen and sulfur atoms, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The azepane ring introduces conformational flexibility, which can enhance binding to biological targets.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

2-(azepan-1-yl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H16N2S/c1-9-8-11-10(13-9)12-6-4-2-3-5-7-12/h8H,2-7H2,1H3

InChI Key

OABGIMCFELOWKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1,3-thiazol-2-amine with azepane under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .

Industrial Production Methods: Industrial production of 1-(5-Methyl-1,3-thiazol-2-yl)azepane often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

1-(5-Methyl-1,3-thiazol-2-yl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)azepane involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit DNA gyrase, leading to antibacterial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological molecules, altering their function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications
1-(5-Methyl-1,3-thiazol-2-yl)azepane Azepane + 1,3-thiazole 5-methyl on thiazole 182.28 (C₉H₁₄N₂S) High flexibility; potential CNS targets
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane Diazepane + 1,2,4-thiadiazole Phenyl on thiadiazole; two N in diazepane 268.36 (C₁₃H₁₆N₄S) Broader heterocycle; insecticidal activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane Azepane + 1,3-thiazole 2-chloro on thiazole; methylene linker 228.73 (C₉H₁₃ClN₂S) Increased electronegativity; synthetic intermediate
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Ethylamine + 1,3-thiazole 5-methyl on thiazole; dihydrochloride salt 142.225 (C₆H₁₀N₂S) Smaller amine group; simpler pharmacokinetics
Meloxicam Benzothiazine + 1,3-thiazole 5-methyl on thiazole; COX-2 inhibitor 351.40 (C₁₄H₁₃N₃O₄S₂) NSAID; high selectivity for COX-2

Key Comparative Insights

  • Azepane vs. Diazepane Rings : Azepane (single nitrogen) offers basicity and flexibility, while diazepane (two nitrogens) may enhance hydrogen bonding but reduce lipophilicity .
  • Thiazole Substitutions : The 5-methyl group in the target compound enhances electron density and stability compared to 2-chloro (electron-withdrawing) or phenyl (bulky) substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.